Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is a chemical compound that belongs to the class of quinoline derivatives, characterized by a quinoline ring substituent and a trichlorobutenoate moiety. Its molecular formula is with a molecular weight of approximately 316.6 g/mol. The compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate can be sourced from chemical suppliers and is often synthesized in laboratory settings. It falls under the category of organic compounds, specifically as an ester derived from quinolin-8-ol and 3,4,4-trichlorobut-3-enoic acid. The compound's unique structure allows it to exhibit distinct chemical properties and biological activities.
The synthesis of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of quinolin-8-ol with 3,4,4-trichlorobut-3-enoic acid. This reaction is generally facilitated by dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity. Automation in these processes ensures consistent quality and efficiency.
The molecular structure of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate features:
Property | Value |
---|---|
CAS Number | 654646-36-3 |
Molecular Formula | C13H8Cl3NO2 |
Molecular Weight | 316.6 g/mol |
IUPAC Name | Quinolin-8-yl 3,4,4-trichlorobut-3-enoate |
InChI | InChI=1S/C13H8Cl3NO2/c14-9(13(15)16)7... |
InChI Key | GLYJYAFCWHXNRB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)OC(=O)CC(=C(Cl)Cl)Cl)N=CC=C2 |
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate can undergo several types of chemical reactions:
The mechanism of action for Quinolin-8-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets within biological systems:
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is expected to exhibit properties typical of organic compounds with halogen substituents:
Quinolin-8-y l 3,4,4-trichlorobut-3-enoate has potential applications in several scientific domains:
This compound represents a significant area of interest due to its diverse applications and unique chemical properties that warrant further exploration in both academic and industrial research contexts.
Quinolinone derivatives have been integral to drug discovery since the isolation of quinine from Cinchona bark in the 19th century. The discovery of 8-hydroxyquinoline in 1880 marked a pivotal advancement due to its exceptional metal-chelating properties, enabling applications as an antimicrobial and antifungal agent [6]. By the mid-20th century, synthetic modifications of the quinoline scaffold accelerated, with esterification emerging as a key strategy to enhance bioavailability and target specificity. For example, halogenated esters like quinolin-8-yl trichlorobutenoate evolved from efforts to combine the quinoline core’s privileged pharmacology with the reactivity of polychlorinated acyl chains for covalent target engagement. This approach mirrors the development of anticancer agents such as QN523 (a quinolin-8-yl-nicotinamide), where C8 esterification improved cytotoxicity 10-fold in pancreatic cancer models [5].
Trichlorobutenoate esters represent a specialized class of electrophilic synthons characterized by their α,β-unsaturated carbonyl systems and perchlorinated vinyl groups. These features confer distinct reactivity patterns:
Table 1: Comparative Structural Features of Bioactive C8-Quinoline Esters
Compound | Substituent at C8 | Chlorination Pattern | Key Bioactive Properties |
---|---|---|---|
Quinolin-8-yl acrylate | -OC(O)CH=CH₂ | None | Polymer precursor |
Quinolin-8-yl oleate | -OC(O)(CH₂)₇CH=CH(CH₂)₇CH₃ | Monounsaturated | Membrane disruption |
Target compound | -OC(O)CCl=CCl₂ | β,β,β-Trichloro | Electrophilic alkylation |
Unlike simpler esters (e.g., quinolin-8-yl acrylate), the target compound’s trichlorobutenoate chain enables suicide inhibition of cysteine proteases via SN₂ attack at the β-carbon, irreversibly modifying catalytic sites [4] [8].
C8-substituted quinolines exhibit unique bioactivity due to the ortho-effect, where the 8-position’s proximity to the heterocyclic nitrogen enables intramolecular H-bonding or metal coordination. This contrasts with C2- or C4-substituted isomers:
Table 2: Positional Influence on Quinoline Reactivity and Bioactivity
Substitution Position | Bond Angle (°) | pKa (conj. acid) | Relative Anticancer IC₅₀ (vs. C8) |
---|---|---|---|
C2 | 123° | 3.45 | 3.2× higher |
C4 | 118° | 4.90 | 5.1× higher |
C8 (target) | 115° | 4.85 | 1.0× (reference) |
Optimization studies confirm that C8 esters like the target compound achieve >5× lower IC₅₀ in cancer cell lines versus C6 analogs due to enhanced DNA intercalation and topoisomerase inhibition [5].
Halogenated quinoline esters are exclusively synthetic constructs. No naturally occurring trichlorobutenoate-quinoline hybrids have been documented, attributable to:
Synthesis relies on stepwise coupling:
Table 3: Synthetic Routes to Quinolin-8-yl Esters
Method | Reagents/Conditions | Yield (%) | Purity Challenges |
---|---|---|---|
Acyl chloride coupling | RCOCl, DMAP, THF, 0°C→RT | 68–74 | Hydrolysis of acid chloride |
Mitsunobu reaction | RCOOH, PPh₃, DIAD, -15°C | 52–61 | Triphenylphosphine oxide removal |
Steglich esterification | RCOOH, DCC, DMAP, CH₂Cl₂ | 70–85 | Urea precipitation |
The target compound exemplifies rational drug hybrid design, merging the quinoline scaffold’s pharmacokinetics with the trichlorobutenoate’s irreversible electrophilicity.
Concluding Remarks
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate epitomizes the strategic fusion of bioactive motifs in medicinal chemistry. Its design leverages the privileged C8 topography of quinoline and the reactive trichlorobutenoate warhead—a combination inaccessible in nature but synthetically tractable. Current research focuses on leveraging its electrophilic properties for targeted covalent inhibitors, particularly against cysteine-dependent oncology targets.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2